4-methoxy-1-methyl-6-oxo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1,6-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
4-methoxy-1-methyl-6-oxo-N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3/c1-23-11-13(15(26-2)9-16(23)24)18(25)22-10-14-17(21-8-7-20-14)12-3-5-19-6-4-12/h3-9,11H,10H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPSRQMGYCGSKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)OC)C(=O)NCC2=NC=CN=C2C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-1-methyl-6-oxo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic synthesis. One common route includes:
Formation of the Dihydropyridine Core: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under reflux conditions.
Introduction of the Pyridine and Pyrazine Moieties: This step often involves nucleophilic substitution reactions where the pyridine and pyrazine rings are introduced through coupling reactions, such as Suzuki or Stille coupling, using appropriate boronic acids or stannanes.
Methoxylation and Methylation: These functional groups can be introduced through standard methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the use of automated synthesis platforms could help in the precise control of reaction conditions and the minimization of by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, leading to the formation of pyridine derivatives.
Reduction: Reduction of the carbonyl group can yield alcohol derivatives.
Substitution: The methoxy and methyl groups can be substituted under appropriate conditions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-methoxy-1-methyl-6-oxo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1,6-dihydropyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in cardiovascular diseases due to its dihydropyridine core.
Industry: Used in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of this compound is largely dependent on its interaction with biological targets. The dihydropyridine core is known to interact with calcium channels, potentially modulating their activity. The pyridine and pyrazine moieties can interact with various enzymes and receptors, influencing their activity through competitive inhibition or allosteric modulation.
Comparison with Similar Compounds
Key Observations:
Core Heterocycles: The target compound utilizes a pyridine ring, whereas analogs in and employ pyridazine.
Substituent Diversity: The target compound’s [3-(pyridin-4-yl)pyrazin-2-yl]methyl group introduces a bipyridyl motif, which may enhance π-π stacking interactions in protein binding pockets. In contrast, the methoxyphenyl group in and the phenoxy-phenyl group in prioritize hydrophobic interactions. The piperazine-carboxamide in offers conformational flexibility, a common feature in kinase inhibitors.
Molecular Weight : The target compound (378.38 g/mol) is intermediate in size compared to the benzoxazin-piperazine derivative (455.8 g/mol) in , suggesting differences in bioavailability or permeability.
Functional Group Analysis
- Carboxamide Linkage : All compounds share a carboxamide group, critical for hydrogen bonding with target proteins. The target compound’s pyrazine-pyridylmethyl side chain may provide additional hydrogen-bond acceptors via its nitrogen atoms.
- Electron-Withdrawing Groups: The ketone at position 6 in the target compound and analogs (e.g., ) may stabilize the enol tautomer, influencing reactivity or binding.
Biological Activity
4-Methoxy-1-methyl-6-oxo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1,6-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 284.31 g/mol
- CAS Number : Not specified in available literature
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play crucial roles in various biochemical pathways. For instance, it may target enzymes involved in metabolic processes or signal transduction pathways.
- Receptor Modulation : It may interact with various receptors, influencing cellular responses. This interaction can lead to alterations in cell signaling pathways associated with growth, apoptosis, and inflammation.
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain pathogens, potentially making it useful in treating infections.
Anticancer Activity
A study investigated the compound's effect on cancer cell lines. Results indicated that it significantly reduced cell viability in a dose-dependent manner:
| Concentration (μM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 65 |
| 50 | 40 |
| 100 | 20 |
The IC50 value was determined to be approximately 30 μM, suggesting potent anticancer properties.
Antimicrobial Activity
In another study focusing on antimicrobial efficacy, the compound demonstrated significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as follows:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
These results indicate potential applications in treating bacterial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
